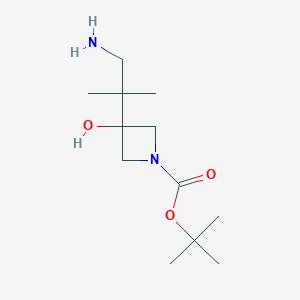

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(4,5)6-13/h16H,6-8,13H2,1-5H3 |

InChI Key |

PYFKDAKMMUAXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is typically prepared via:

- Formation of the azetidine ring with a protected nitrogen (tert-butyl carbamate group).

- Introduction of the hydroxy group at the 3-position of the azetidine ring.

- Attachment of the 1-amino-2-methylpropan-2-yl side chain at the 3-position.

This sequence often involves organometallic reagents (e.g., methylmagnesium bromide), carbamate protection reagents, and chromatographic purification.

Detailed Preparation Steps

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of tert-butyl 3-acetylazetidine-1-carboxylate by addition of methylmagnesium bromide to tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | 0–20 °C, 3.7 h; THF/toluene solvent; quench with 10% aqueous citric acid | 93–93.4% | Dropwise addition at 0 °C, followed by stirring at 10–15 °C and room temp; purification by silica gel chromatography |

| 2 | Conversion of acetyl intermediate to hydroxyazetidine derivative | Reaction with organometallic reagents and subsequent hydrolysis | 77% | Reaction temperature maintained at 0 °C to room temp over 17 h |

| 3 | Carbamate protection using 1,1-carbonyldiimidazole and N,O-dimethylhydroxylamine hydrochloride | Room temperature, overnight reaction in dichloromethane | 70–90% | Reaction monitored by TLC; aqueous workup and silica gel purification |

Data compiled from experimental procedures in patent literature and chemical supplier synthesis notes.

Representative Experimental Procedure

A typical synthesis begins with tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate dissolved in tetrahydrofuran (THF). Methylmagnesium bromide (1.4 M in THF/toluene) is added dropwise at 0 °C over 40 minutes. The mixture is stirred at 10–15 °C for 2 hours, then at room temperature for 1 hour. The reaction is quenched with aqueous citric acid, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by silica gel chromatography to afford tert-butyl 3-acetylazetidine-1-carboxylate with yields around 93%.

Subsequent steps involve functional group transformations to install the hydroxy and aminoalkyl substituents, often utilizing organometallic reagents and protective group chemistry under controlled temperature and inert atmosphere conditions.

Reaction Conditions and Yields Summary

| Compound/Intermediate | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| tert-butyl 3-acetylazetidine-1-carboxylate | Methylmagnesium bromide in THF/toluene | 0–20 °C | ~4 h | 93–93.4 | Silica gel chromatography |

| Hydroxyazetidine intermediate | Organometallic reagents, hydrolysis | 0 °C to RT | 16–17 h | 77 | Silica gel chromatography |

| Carbamate protection step | 1,1-Carbonyldiimidazole, N,O-dimethylhydroxylamine hydrochloride, DCM | Room temperature | Overnight | 70–90 | Silica gel chromatography |

Analytical Characterization

The compound’s purity and structure are typically confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR signals consistent with azetidine ring protons, tert-butyl group, hydroxy substituent, and aminoalkyl side chain.

- Mass Spectrometry (MS): Molecular ion peak matching molecular weight 244.33 g/mol.

- Infrared Spectroscopy (IR): Characteristic carbamate and hydroxy group absorptions.

- Chromatography (HPLC, TLC): To monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Aminoalkyl vs. Cyclic Substituents: The target compound’s 1-amino-2-methylpropan-2-yl group provides a branched, flexible alkyl chain with a primary amine, enabling hydrogen bonding and protonation at physiological pH.

- Aromatic vs. Aliphatic Groups: The difluorophenyl (CAS 1482460-15-0) and methoxy-fluorophenyl (CAS 1548553-38-3) derivatives exhibit increased aromaticity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility compared to aminoalkyl-substituted analogs .

- Bulkiness and Steric Effects : Piperazine- and dibenzyl-substituted analogs (CAS 934666-25-8) introduce steric hindrance, which could impede enzymatic degradation but complicate synthetic scalability .

Biological Activity

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 320581-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique azetidine structure, which may contribute to its pharmacological properties.

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and a hydroxyazetidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The hydroxy and amino groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the specific pathways involved.

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially through the modulation of neuroinflammatory responses and oxidative stress reduction.

Case Studies and Experimental Data

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Showed antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in HeLa cells at concentrations above 50 µM | MTT assay for cell viability |

| Study 3 | Reduced oxidative stress markers in neuronal cells | Measurement of ROS levels |

Synthesis and Characterization

The synthesis of this compound has been achieved through several methods, including:

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents has been emphasized in recent studies, enhancing yield while minimizing waste.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including protection/deprotection strategies. Key factors include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .

- Catalysts : Triethylamine (TEA) to facilitate amide bond formation or cyclization .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolating the final product .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the azetidine ring (δ 3.5–4.5 ppm for N-CH2 groups) and tert-butyl group (δ 1.2–1.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (262.78 g/mol; [M+H]+ at m/z 263.2) .

- IR spectroscopy : Identifies hydroxy (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .

- X-ray crystallography : Resolves stereochemistry and 3D conformation of the azetidine ring .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Use LC-MS/MS to measure bioavailability and metabolic stability in plasma/tissues .

- Protein binding assays : Evaluate interactions with serum albumin to explain reduced in vivo efficacy .

- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to identify metabolic hotspots .

- Tissue distribution studies : Radiolabel the compound and quantify accumulation in target organs .

Q. What computational approaches are recommended to predict the three-dimensional conformation's impact on the compound's reactivity and target binding?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to analyze conformational flexibility of the azetidine ring .

- Density functional theory (DFT) : Calculate electronic properties (e.g., partial charges) with B3LYP/6-31G* basis sets to predict reactivity .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) and identify key binding residues .

Comparative Analysis of Structurally Similar Compounds

| Compound Name | Similarity Index | Key Structural Differences | Functional Implications |

|---|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 0.87 | Lacks aminocyclopropyl group | Reduced hydrogen bonding capacity for target binding |

| Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate | 0.86 | Pyrrolidine vs. azetidine ring | Altered ring strain and conformational flexibility |

Data Contradiction Resolution

Q. How should researchers interpret unexpected byproducts during the synthesis of this compound?

- Methodological Answer :

- Mechanistic analysis : Use LC-MS to identify intermediates (e.g., over-oxidation of the hydroxy group) .

- Kinetic studies : Vary reaction time/temperature to map side-product formation pathways .

- Protecting group optimization : Replace tert-butyl carbamate with alternative groups (e.g., Fmoc) to suppress undesired reactivity .

Biological Target Interaction Studies

Q. What experimental strategies can elucidate the compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Measure Kₘ and Vₘₐₓ changes via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .

- Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic lysine) to validate docking predictions .

Stability and Storage

Q. What conditions are optimal for long-term storage of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in sealed vials under argon to prevent hydrolysis of the tert-butyl group .

- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to avoid crystallization and oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.